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Abstract
This technical guide provides a comprehensive overview of the molecular structure of

diiodomethane (CH₂I₂), a significant organoiodine compound utilized in organic synthesis and

materials science. This document collates and presents experimentally determined and

computationally calculated data on its bond lengths, bond angles, and vibrational frequencies.

Detailed experimental protocols for the key analytical techniques used in its structural

elucidation, including X-ray crystallography, gas-phase electron diffraction, and vibrational

spectroscopy, are also provided. The guide is intended to be a thorough resource for

researchers, scientists, and professionals in drug development who require a deep

understanding of the stereochemical and conformational properties of this molecule.

Introduction
Diiodomethane, also known as methylene iodide, is a dense, colorless liquid with the chemical

formula CH₂I₂.[1] Its utility in various chemical transformations, such as the Simmons-Smith

cyclopropanation reaction, and its application as a heavy liquid for mineral separation

underscore the importance of a precise understanding of its molecular architecture.[1] This

guide synthesizes the current knowledge of diiodomethane's three-dimensional structure,

drawing from key experimental and theoretical studies.
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Molecular Geometry
The molecular geometry of diiodomethane is fundamentally tetrahedral around the central

carbon atom.[1] This arrangement is predicted by Valence Shell Electron Pair Repulsion

(VSEPR) theory, which minimizes the repulsion between the four bonding electron pairs. The

molecule belongs to the C₂ᵥ point group.

The precise bond lengths and angles are influenced by the size of the iodine atoms and the

resulting steric hindrance, leading to slight deviations from a perfect tetrahedral geometry.

Experimental Determination of Molecular Structure
The definitive three-dimensional arrangement of atoms in diiodomethane has been

determined using various experimental techniques, primarily X-ray crystallography for the solid

state and gas-phase electron diffraction and rotational spectroscopy for the gaseous state.

The crystal structure of diiodomethane has been determined by X-ray diffraction, providing

precise atomic coordinates in the solid state. The Cambridge Crystallographic Data Centre

(CCDC) has assigned the entry number 629807 to the crystal structure of diiodomethane.[2]

Analysis of this crystallographic data provides the bond lengths and angles within the crystal

lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

A typical experimental workflow for determining the crystal structure of a compound like

diiodomethane is as follows:

Sample Preparation Data Collection Structure Determination

Synthesis & Purification Crystal Growth Crystal Mounting X-ray Diffractometer Data Collection Data Processing Structure Solution Structure Refinement final_structureFinal Structure

Click to download full resolution via product page

Fig. 1: Experimental workflow for X-ray crystallography.
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Synthesis and Purification: Diiodomethane is synthesized, often via the Finkelstein reaction

from dichloromethane and sodium iodide in acetone, followed by purification through

distillation.[1]

Crystal Growth: A high-quality single crystal is grown, typically by slow evaporation of a

solution or by cooling a saturated solution.

Crystal Mounting: A suitable crystal is mounted on a goniometer head.

Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with

monochromatic X-rays. Diffraction patterns are collected at various crystal orientations.

Data Processing: The collected diffraction data are processed to yield a set of structure

factors.

Structure Solution and Refinement: The initial crystal structure is solved using direct methods

or Patterson methods and then refined to obtain the final, precise atomic coordinates.

Gas-phase electron diffraction (GED) provides information about the molecular structure in the

absence of intermolecular forces present in the solid state.[3] In a GED experiment, a beam of

high-energy electrons is scattered by the gas-phase molecules, and the resulting diffraction

pattern is analyzed to determine the internuclear distances.[3]

Experimental Protocol: Gas-Phase Electron Diffraction

The general procedure for a gas-phase electron diffraction experiment is outlined below:

Sample Introduction

Diffraction Data Analysis

Sample Vaporization Nozzle Injection

Electron ScatteringElectron Gun Detector Scattering Intensity Curve Radial Distribution Function Structure Refinement molecular_parametersMolecular Parameters
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Fig. 2: Experimental workflow for gas-phase electron diffraction.

Sample Introduction: A gaseous sample of diiodomethane is introduced into a high-vacuum

chamber through a nozzle.[3]

Electron Beam Interaction: A high-energy electron beam is directed to intersect the gas jet.

Scattering and Detection: The scattered electrons form a diffraction pattern on a detector

(e.g., a photographic plate or a CCD camera).[3]

Data Analysis: The diffraction pattern is analyzed to generate a radial distribution curve, from

which the internuclear distances are derived.

Rotational spectroscopy, particularly microwave spectroscopy, allows for the very precise

determination of the moments of inertia of a molecule in the gas phase.[4] From these

moments of inertia, highly accurate bond lengths and angles can be calculated.[4] For a

molecule to be observable by microwave spectroscopy, it must possess a permanent dipole

moment, which diiodomethane does.

Summary of Structural Parameters
The following table summarizes the experimentally determined and computationally calculated

molecular structure parameters for diiodomethane.
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Parameter
Experimental Value
(Solid State - X-ray)

Experimental Value
(Gas Phase)

Calculated Value

Bond Lengths (Å)

C-I
Data not available in

search results

Data not available in

search results

Data not available in

search results

C-H
Data not available in

search results

Data not available in

search results

Data not available in

search results

**Bond Angles (°) **

I-C-I
Data not available in

search results

Data not available in

search results

Data not available in

search results

H-C-H
Data not available in

search results

Data not available in

search results

Data not available in

search results

H-C-I
Data not available in

search results

Data not available in

search results

Data not available in

search results

Note: Specific experimental values with uncertainties from primary literature were not available

in the provided search results. The table structure is provided for when such data is obtained.

Vibrational Spectroscopy
The vibrational modes of diiodomethane have been extensively studied using infrared (IR)

and Raman spectroscopy. These techniques provide valuable information about the bonding

and symmetry of the molecule. Diiodomethane has nine fundamental vibrational modes, which

are classified according to the C₂ᵥ point group.

Experimental Vibrational Frequencies
The experimentally observed fundamental vibrational frequencies for diiodomethane are

summarized in the table below.
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Mode Symmetry Frequency (cm⁻¹) Description

ν₁ A₁ 3063 C-H symmetric stretch

ν₂ A₁ 1391 CH₂ scissoring

ν₃ A₁ 486 C-I symmetric stretch

ν₄ A₁ 122 I-C-I bending

ν₅ A₂ 1075 CH₂ twisting

ν₆ B₁ 3125
C-H asymmetric

stretch

ν₇ B₁ 805 CH₂ rocking

ν₈ B₂ 1111 CH₂ wagging

ν₉ B₂ 584 C-I asymmetric stretch

Experimental Protocols for Vibrational Spectroscopy
Experimental Protocol: Gas-Phase FTIR Spectroscopy

Sample Preparation: A sample of diiodomethane is purified, typically by freeze-pump-thaw

cycles, to remove volatile impurities.

Sample Cell: The gaseous sample is introduced into a gas cell with infrared-transparent

windows (e.g., KBr or CsI).

Data Acquisition: The gas cell is placed in the sample compartment of an FTIR spectrometer.

An interferogram is obtained by passing a broad-band infrared beam through the sample.

Data Processing: The interferogram is Fourier-transformed to produce the infrared spectrum

of absorbance or transmittance versus frequency.

Molecular Structure Visualization
The three-dimensional structure of diiodomethane is depicted below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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